NCCC1=CC=C(C=C1F)Cl
. The InChI representation is 1S/C8H9ClFN/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3-4,11H2
. 2-(3-Chloro-4-fluorophenyl)ethanamine is an organic compound characterized by the molecular formula and a molecular weight of 173.61 g/mol. This compound is a derivative of phenylethylamine, where the phenyl ring is substituted with chlorine and fluorine atoms. It is identified by the CAS number 244194-67-0 and has potential applications in various fields, including medicinal chemistry and materials science .
The synthesis of 2-(3-Chloro-4-fluorophenyl)ethanamine typically involves a two-step process:
In industrial settings, large-scale production may involve nitration of chlorobenzene followed by fluorination and subsequent amination. Optimized processes often utilize continuous flow reactors to enhance yield and purity while minimizing reaction times .
2-(3-Chloro-4-fluorophenyl)ethanamine can participate in various chemical reactions:
These reactions are essential for modifying the compound's properties or synthesizing more complex molecules in organic chemistry.
The mechanism of action for 2-(3-Chloro-4-fluorophenyl)ethanamine involves its interaction with specific biological targets, such as receptors or enzymes. Upon binding to these targets, it can modulate their activity, leading to various physiological effects. The precise pathways depend on its application in medicinal chemistry or biological research .
Relevant data for safety and handling should be considered due to its chemical nature.
2-(3-Chloro-4-fluorophenyl)ethanamine has several scientific applications:
This compound's versatility makes it a valuable asset in both research and industrial applications.
The structural motif of 3-chloro-4-fluorophenyl has emerged as a critical pharmacophore in designing potent tyrosinase inhibitors. Research demonstrates that derivatives incorporating this fragment, including synthetic analogs of 2-(3-chloro-4-fluorophenyl)ethanamine, exhibit enhanced inhibitory activity against Agaricus bisporus tyrosinase (AbTYR). This enzyme serves as a key model system for preliminary screening due to its structural homology with mammalian isoforms and experimental accessibility. The 3-chloro-4-fluorophenyl moiety facilitates optimal interaction with AbTYR's catalytic pocket through:
Comparative studies reveal that introducing this motif into benzamide-based inhibitors significantly improves inhibitory potency. For example, compound 1e (bearing the 3-chloro-4-fluorophenyl fragment) exhibits an IC₅₀ of 0.19 µM against AbTYR diphenolase activity, outperforming reference inhibitors like kojic acid (IC₅₀ = 17.76 µM) by nearly 100-fold. Molecular docking confirms that these inhibitors occupy the substrate-binding pocket, directly coordinating copper ions and sterically blocking L-DOPA oxidation [1].
Table 1: Inhibitory Activity of 3-Chloro-4-fluorophenyl Derivatives Against AbTYR
Compound | Scaffold | IC₅₀ (µM) ± SD | Activity vs. Kojic Acid |
---|---|---|---|
Kojic acid (Reference) | Natural hydroxypyrone | 17.76 ± 0.18 | 1x |
1e | Benzamide derivative | 0.19 ± 0.07 | ~93x more potent |
4f | Sulfide-based inhibitor | 2.96 ± 0.34 | ~6x more potent |
1d | Piperazine-linked benzamide | 0.42 ± 0.03 | ~42x more potent |
In mammalian systems, the compound’s efficacy is linked to its ability to chelate copper ions essential for human tyrosinase (hTYR) activity. Though structural differences between AbTYR and hTYR exist (notably in substrate channel flexibility), the conserved copper-binding site enables cross-reactivity. This provides a rational basis for using 2-(3-chloro-4-fluorophenyl)ethanamine derivatives as lead structures in developing skin-depigmenting agents [1] [5].
Melanogenesis is a complex process regulated by the microphthalmia-associated transcription factor (MITF), which coordinates the expression of tyrosinase and related enzymes (TYRP1, DCT). The 3-chloro-4-fluorophenyl derivatives directly interfere with this cascade at multiple nodes:
Table 2: Key Targets in Melanogenesis Pathway Modulated by 3-Chloro-4-fluorophenyl Derivatives
Target | Function in Melanogenesis | Effect of Inhibition |
---|---|---|
Tyrosinase (TYR) | Catalyzes tyrosine hydroxylation | Blocks eumelanin/pheomelanin synthesis |
MITF | Transcriptional regulator of TYR | Indirect suppression via reduced ROS |
Melanosomal pH | Regulates TYR activity | May be altered by amine-containing inhibitors |
In dermatological research, this dual action makes 2-(3-chloro-4-fluorophenyl)ethanamine a valuable scaffold for treating hyperpigmentation disorders (e.g., melasma or age spots). Its efficacy is enhanced when combined with antioxidants that mitigate UV-induced MITF activation, highlighting potential for multi-target formulations [1] [5].
Emerging evidence implicates tyrosinase overactivity in neurodegenerative processes, particularly Parkinson’s disease (PD), where neuromelanin accumulation in the substantia nigra correlates with dopaminergic neuron loss. The 3-chloro-4-fluorophenyl derivatives offer neuroprotective potential through:
Sigma-1 receptor (S1R) agonists, which share structural similarities with 2-(3-chloro-4-fluorophenyl)ethanamine, demonstrate complementary neurorestorative effects in PD models. For example, the S1R agonist PRE084 improves motor function in 6-OHDA-lesioned mice by upregulating neurotrophic factors (e.g., BDNF) and promoting dopaminergic fiber regeneration [4]. Though direct evidence for 2-(3-chloro-4-fluorophenyl)ethanamine in PD models is limited, its structural profile suggests potential dual activity as both a tyrosinase inhibitor and S1R modulator. This could address multiple pathological axes—protein aggregation, metal dyshomeostasis, and synaptic dysfunction—in neurodegenerative diseases [1] [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0